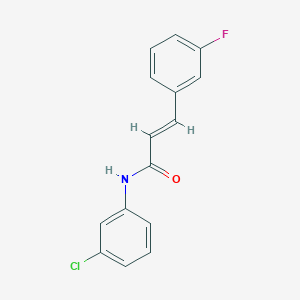
N-(2,4,6-Trichlorophenyl)picrylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trichlorophenyl)picrylamine: is a chemical compound with the molecular formula C12H5Cl3N4O6 and a molecular weight of 407.556 g/mol . It is known for its unique structure, which includes both trichlorophenyl and picrylamine groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trichlorophenyl)picrylamine typically involves the reaction of 2,4,6-trichloroaniline with picryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4,6-Trichlorophenyl)picrylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like trichlorophenyl and picrylamine.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .
Applications De Recherche Scientifique
N-(2,4,6-Trichlorophenyl)picrylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which N-(2,4,6-Trichlorophenyl)picrylamine exerts its effects is not fully understood. it is believed to interact with molecular targets through its electron-withdrawing groups, which can influence various biochemical pathways . The compound’s structure allows it to form stable complexes with proteins and other biomolecules, potentially affecting their function .
Comparaison Avec Des Composés Similaires
N-(2,4,6-Trichlorophenyl)maleimide: This compound shares the trichlorophenyl group but differs in its other functional groups.
Tris(2,4,6-trichlorophenyl)methyl radical: Another compound with a similar trichlorophenyl group, known for its stability and unique chemical properties.
Uniqueness: Its ability to participate in a variety of chemical reactions and form stable complexes makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
27781-08-4 |
|---|---|
Formule moléculaire |
C12H5Cl3N4O6 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2,4,6-trinitro-N-(2,4,6-trichlorophenyl)aniline |
InChI |
InChI=1S/C12H5Cl3N4O6/c13-5-1-7(14)11(8(15)2-5)16-12-9(18(22)23)3-6(17(20)21)4-10(12)19(24)25/h1-4,16H |
Clé InChI |
XXORWRBJYLBQAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


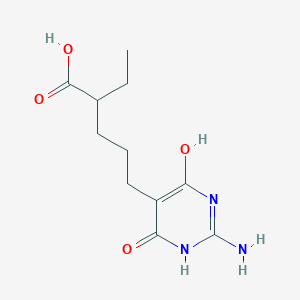


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
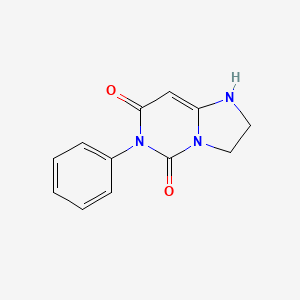
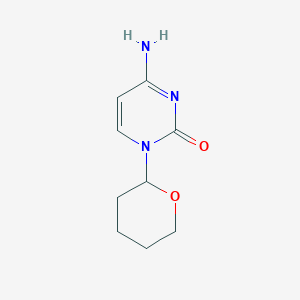

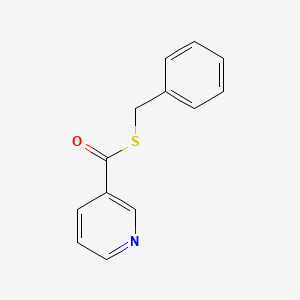
![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
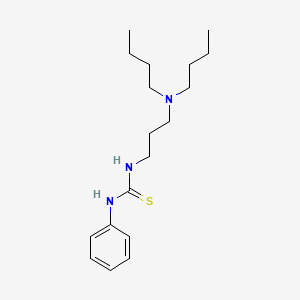
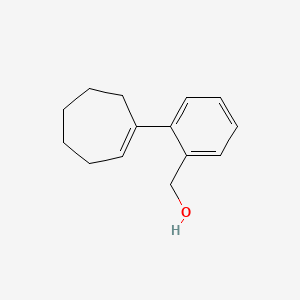
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
